molecular formula C22H23FN4O3 B3000496 3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847398-05-4

3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3000496
CAS No.: 847398-05-4
M. Wt: 410.449
InChI Key: WSNFMXGHQQIVTN-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a urea derivative under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of the Piperazine Ring: The piperazine ring is often introduced through a nucleophilic substitution reaction involving a halogenated pyrimidine intermediate and a piperazine derivative.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be added through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or a methoxyphenyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the fluorobenzyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding processes.

Medicine

Medically, 3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
  • 3-(4-bromobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
  • 3-(4-methylbenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 3-(4-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione lies in the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-30-19-8-6-18(7-9-19)25-10-12-26(13-11-25)20-14-21(28)27(22(29)24-20)15-16-2-4-17(23)5-3-16/h2-9,14H,10-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNFMXGHQQIVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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